Compound Description: This compound belongs to the coumarinyl oxadiazole class and has demonstrated potential anticonvulsant activity in both Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models.
Compound Description: This compound is a close analog of the previous compound, differing only in the substitution on the oxadiazole ring (pyridin-4-yl instead of phenyl). It also demonstrates polymorphism, existing in two distinct crystal structures.
Compound Description: This series of compounds, particularly compounds 8d, 8e, and 8f, exhibited potent anticonvulsant activity in the MES seizure model without significant neurotoxicity.
Compound Description: This specific compound is structurally characterized by its quinoline core, further substituted with a methylpiperazine, a 5-phenyl-1,3,4-oxadiazole, and a trifluoromethyl group.
Compound Description: OXDP serves as a fluorescent probe for determining alkaline phosphatase (ALP) activity. Its fluorescence intensity decreases proportionally to ALP activity, making it useful for biochemical assays.
Compound Description: These iridium complexes, incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands, exhibit green phosphorescence and were investigated for use in organic light-emitting diodes (OLEDs).
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid
Compound Description: This compound, a phthalamic acid derivative, displays geotropic activity in plants. Its crystal structure has been determined, revealing it exists as a monomer.
Compound Description: This series of compounds was designed as potential multifunctional agents to combat Alzheimer's disease. Compounds SD-4 and SD-6, in particular, showed promising multi-target profiles, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE1), as well as displaying anti-Aβ aggregation properties.
Compound Description: These platinum complexes, utilizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as the electron-transporting ancillary ligand, exhibited green phosphorescence and were incorporated into OLED devices with promising performance.
Compound Description: This series of compounds was synthesized and characterized, although their specific biological activities were not reported in the provided abstract.
Compound Description: VNI, an inhibitor of protozoan CYP51 used to treat Chagas disease, and its derivatives were explored as potential antifungal agents targeting fungal sterol 14α-demethylase (CYP51). Modifications focused on enhancing solubility and improving antifungal activity.
Compound Description: This series of compounds incorporates both thieno[2,3-d]pyrimidine and 1,3,4-oxadiazole moieties. While some derivatives showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, others were inactive.
Compound Description: BOBP, featuring two 5-phenyl-1,3,4-oxadiazole units linked by a biphenyl core, served as an effective electron transport host material in phosphorescent organic light-emitting diodes (PHOLEDs).
Compound Description: These compounds, containing both furan and oxadiazole rings, were evaluated for antitubercular activity against Mycobacterium tuberculosis. Derivatives Fa and Fb exhibited significant activity.
Compound Description: TOTs are star-shaped fluorescent molecules containing a central triazine core linked to three 5-aryl-1,3,4-oxadiazole units. They exhibit liquid crystal properties and emit blue to yellow light, with the emission being sensitive to concentration, aggregation, and solvent polarity.
Compound Description: This series of compounds features a thioacetamide group connected to the 5-phenyl-1,3,4-oxadiazole moiety. Some derivatives showed antimicrobial activity and generally low hemolytic toxicity, suggesting potential as antimicrobial agents.
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
Compound Description: This compound, containing both furan and oxadiazole rings, was synthesized and structurally characterized by X-ray crystallography. Its crystal structure revealed a planar conformation with intermolecular hydrogen bonding.
Compound Description: This compound is a photodimer formed from a 5-phenyl-1,3,4-oxadiazole derivative and features a cyclobutane ring formed by the dimerization. It exhibits interesting structural features with a puckered cyclobutane ring.
Compound Description: These compounds are metallophthalocyanines functionalized with four 5-phenyl-1,3,4-oxadiazole units. They were evaluated for their antimicrobial and antioxidant activities, showing moderate efficacy.
N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)
Compound Description: This compound, known as ZD4054 Form 1, is a potent and selective inhibitor of the Chk1 kinase. It has been extensively studied for its anticancer properties and has shown promising results in preclinical models.
Compound Description: This series of compounds combines coumarin, oxadiazole, and thiazolidinone moieties. Many exhibited anticonvulsant activity in the MES test with low neurotoxicity compared to phenytoin.
Compound Description: These complexes involve Co(II), Ni(II), Cu(II), and Zn(II) ions coordinated to a tetradentate Schiff base ligand containing an oxadiazole ring. The compounds were characterized structurally and thermally.
Compound Description: These compounds feature a cyclohexyl group attached to the oxadiazole ring and were evaluated for their antimicrobial activity. They showed moderate to good activity against a panel of bacterial and fungal strains.
Compound Description: These compounds were synthesized as potential fluorescent agents, although their specific fluorescent properties are not detailed in the provided information.
N -(5-Phenyl-1,3,4-oxadiazol-2-yl)- N ′-benzoyl Urea
Compound Description: This compound is a novel insect growth regulator (IGR) with a crystal structure showing a coplanar urea linkage stabilized by intramolecular hydrogen bonding.
Compound Description: This series of compounds combines benzoxazole and oxadiazole rings and was synthesized for evaluation as potential antimicrobial agents.
Compound Description: This compound, featuring quinoline, oxadiazole, and pyridine rings, demonstrated potential antibacterial activity against various bacterial strains.
Compound Description: This series of compounds, incorporating thiadiazoloquinazolinone and pyrazine rings, was synthesized and screened for antimicrobial activity.
Compound Description: This series of compounds incorporates both oxadiazole and dihydropyridine rings and was synthesized and evaluated for anti-inflammatory and anticancer activities.
Compound Description: BMS-191011 is a large-conductance Ca2+-activated potassium (maxi-K) channel opener that showed efficacy in stroke models. It suffered from poor aqueous solubility, which researchers aimed to improve through structural modifications.
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
Compound Description: This compound, containing both oxadiazole and acetate functionalities, is considered a potential bioactive compound. Its crystal structure has been determined, revealing a planar conformation.
Compound Description: This series of compounds, incorporating benzothiophene, oxadiazole, and acetamide moieties, was synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.